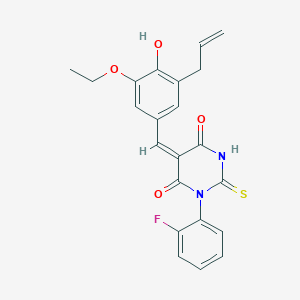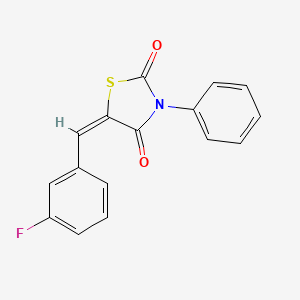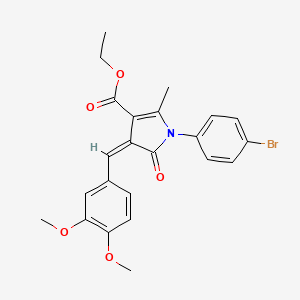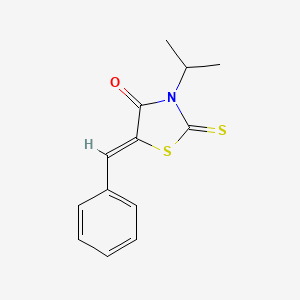
4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a hydrazide derivative that is synthesized through a simple and efficient method.
科学的研究の応用
4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide has been extensively studied for its potential applications in various fields. It has shown promising results as an antitumor agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, it has been investigated for its antibacterial and antifungal properties, with studies showing its effectiveness against various bacterial and fungal strains. Moreover, it has been studied for its potential use as a fluorescent probe for the detection of various biomolecules.
作用機序
The mechanism of action of 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide is not fully understood, but studies have suggested that it may act by inhibiting the activity of specific enzymes or proteins involved in various cellular processes. Additionally, it may induce apoptosis in cancer cells by activating specific signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce significant changes in various biochemical and physiological parameters. It has been shown to affect the levels of specific enzymes and proteins involved in cellular processes, as well as induce changes in the levels of specific biomolecules. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
実験室実験の利点と制限
The advantages of using 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide in lab experiments include its simple and efficient synthesis method, high purity and yield, and potential applications in various fields. However, its limitations include the lack of understanding of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide. Firstly, further studies are needed to elucidate its mechanism of action and potential side effects. Additionally, studies can be conducted to investigate its potential applications as a fluorescent probe for the detection of specific biomolecules. Furthermore, it can be studied for its potential use in combination with other compounds for the treatment of cancer and other diseases. Finally, studies can be conducted to optimize its synthesis method and improve its purity and yield.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its simple and efficient synthesis method, potential applications, and promising results make it a suitable compound for further studies. Further research is needed to fully understand its mechanism of action and potential side effects, as well as optimize its synthesis method and improve its purity and yield.
合成法
The synthesis of 4-bromo-N'-(5-hydroxy-2-nitrobenzylidene)benzohydrazide involves the reaction of 4-bromo benzohydrazide and 5-hydroxy-2-nitrobenzaldehyde in the presence of a catalyst. The reaction occurs under mild conditions and yields the desired compound in high purity and yield. This simple and efficient method makes it a suitable compound for various scientific research applications.
特性
IUPAC Name |
4-bromo-N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-11-3-1-9(2-4-11)14(20)17-16-8-10-7-12(19)5-6-13(10)18(21)22/h1-8,19H,(H,17,20)/b16-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVLIDRYOZCHIP-PXNMLYILSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C\C2=C(C=CC(=C2)O)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B5916275.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)






![methyl 4-({2-[(2-chlorobenzoyl)amino]-5-phenyl-2,4-pentadienoyl}amino)benzoate](/img/structure/B5916328.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5916330.png)
![ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916333.png)
![1,1'-[(2,4,5,6-tetrafluoro-1,3-phenylene)dicarbonyl]dipyrrolidine](/img/structure/B5916336.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5916343.png)
